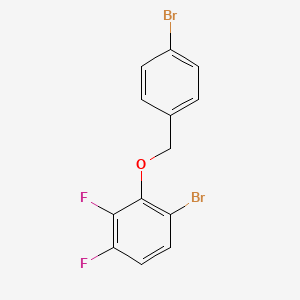
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene is an organic compound with the molecular formula C13H8Br2F2O. This compound is characterized by the presence of bromine, fluorine, and benzyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene typically involves the following steps:
Bromination: The initial step involves the bromination of a suitable precursor, such as 2-((4-bromobenzyl)oxy)-3,4-difluorobenzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed depend on the specific reaction and conditions employed .
科学的研究の応用
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity to these targets. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene can be compared with similar compounds like:
1-Bromo-2-((4-bromobenzyl)oxy)benzene: Lacks the fluorine atoms, resulting in different reactivity and applications.
2-Bromo-4-fluorobenzyl bromide: Contains only one benzyl group and different substitution patterns, affecting its chemical behavior.
3,4-Difluorobenzyl bromide: Lacks the additional bromine and benzyl groups, leading to distinct properties and uses.
生物活性
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene (CAS Number: 2586127-01-5) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a complex structure with multiple bromine and fluorine substituents, which may influence its reactivity and interactions with biological systems.
The biological activity of halogenated compounds often stems from their ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and fluorine atoms can enhance lipophilicity, potentially facilitating membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that halogenated compounds can exhibit significant antimicrobial properties. In a study evaluating the antifungal activity of various derivatives, compounds similar to this compound demonstrated inhibitory effects against several fungal strains. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic pathways .
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that halogenated compounds can induce apoptosis in cancer cell lines. For instance, studies on related compounds have reported IC50 values in the micromolar range, indicating potential as anticancer agents . The specific cytotoxic effects of this compound require further investigation to elucidate its efficacy against different cancer types.
Case Studies
- Antifungal Activity : A comparative study on the antifungal activity of various brominated compounds found that those with a similar structure to this compound exhibited effective growth inhibition against Candida albicans and Aspergillus niger. The study utilized agar diffusion methods and broth dilution assays to quantify the antifungal efficacy .
- Cytotoxic Effects on Cancer Cells : A research project focused on the synthesis of brominated derivatives for anticancer applications revealed that certain analogs showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7). The study measured cell viability using MTT assays, establishing a correlation between bromination patterns and cytotoxicity levels .
Data Table: Summary of Biological Activities
| Biological Activity | Assessed Compound | Target Organism/Cell Line | Methodology | Key Findings |
|---|---|---|---|---|
| Antifungal | This compound | Candida albicans, Aspergillus niger | Agar diffusion, broth dilution | Significant growth inhibition observed |
| Cytotoxicity | Related brominated analogs | MCF-7 (breast cancer cells) | MTT assay | IC50 values in micromolar range indicating potential anticancer properties |
特性
IUPAC Name |
1-bromo-2-[(4-bromophenyl)methoxy]-3,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2F2O/c14-9-3-1-8(2-4-9)7-18-13-10(15)5-6-11(16)12(13)17/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVHFTFOWWJIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=CC(=C2F)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














